molecular formula C26H23FN4O4S B11083949 N-[5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

N-[5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

Cat. No.: B11083949
M. Wt: 506.5 g/mol
InChI Key: XLKJGWLSTZZMSK-UHFFFAOYSA-N
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Description

N-(5-{[(3-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-(4-FLUOROPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a fluorophenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(3-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-(4-FLUOROPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE typically involves multi-step organic synthesis. The process may include:

    Formation of the imidazolidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl and fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate with benzamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(3-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-(4-FLUOROPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazolidinone core can be reduced to form alcohols.

    Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug discovery and development, particularly as a lead compound for the development of new therapeutics.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-{[(3-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-(4-FLUOROPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-3-(4-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE
  • N-(5-{[(3-HYDROXYPHENYL)CARBAMOYL]METHYL}-3-(4-BROMOPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE

Uniqueness

N-(5-{[(3-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-(4-FLUOROPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE is unique due to the specific combination of functional groups it possesses, which can impart distinct chemical and biological properties. The presence of the ethoxy and fluoro groups, in particular, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C26H23FN4O4S

Molecular Weight

506.5 g/mol

IUPAC Name

N-[5-[2-(3-ethoxyanilino)-2-oxoethyl]-3-(4-fluorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C26H23FN4O4S/c1-2-35-21-10-6-9-19(15-21)28-23(32)16-22-25(34)30(20-13-11-18(27)12-14-20)26(36)31(22)29-24(33)17-7-4-3-5-8-17/h3-15,22H,2,16H2,1H3,(H,28,32)(H,29,33)

InChI Key

XLKJGWLSTZZMSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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